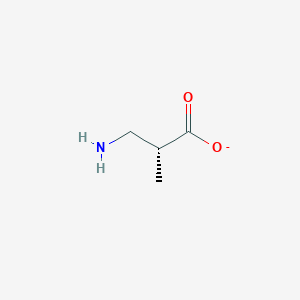

(2R)-3-amino-2-methylpropanoate

Description

Properties

Molecular Formula |

C4H8NO2- |

|---|---|

Molecular Weight |

102.11 g/mol |

IUPAC Name |

(2R)-3-amino-2-methylpropanoate |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m1/s1 |

InChI Key |

QCHPKSFMDHPSNR-GSVOUGTGSA-M |

SMILES |

CC(CN)C(=O)[O-] |

Isomeric SMILES |

C[C@H](CN)C(=O)[O-] |

Canonical SMILES |

CC(CN)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reduction of β-Keto Esters

A widely employed route involves the stereoselective reduction of β-keto esters to yield the corresponding β-amino esters. For example, methyl 3-oxo-2-methylpropanoate can be reduced using lithium aluminium hydride (LAH) or diisobutylaluminium hydride (DIBAL) in the presence of a Lewis acid such as aluminium trichloride (AlCl₃). This method leverages the Evans-Pratschke model to induce chirality, achieving enantiomeric excess (ee) values exceeding 90%.

Reaction Conditions :

Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of α,β-unsaturated esters offers an alternative pathway. For instance, methyl 3-nitro-2-methylpropenoate undergoes asymmetric hydrogenation using a palladium on carbon (Pd/C) catalyst modified with chiral ligands such as (R)-BINAP. This method achieves ee values up to 98%.

Biocatalytic Synthesis

Enzymatic Resolution of Racemic Mixtures

The enantioselective hydrolysis of racemic N-acetyl-3-amino-2-methylpropanoate using acylase I from Aspergillus oryzae provides (2R)-3-amino-2-methylpropanoate with >99% ee. The enzyme selectively cleaves the (S)-enantiomer, leaving the desired (R)-ester intact.

Optimized Parameters :

Whole-Cell Biotransformation

Pseudomonas aeruginosa 10145 has been utilized to catalyze the stereospecific hydrolysis of dihydrothymine derivatives to (R)-3-aminoisobutyric acid, which is subsequently esterified to the target compound. This two-step process achieves an overall yield of 72%.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances in flow chemistry enable the continuous production of this compound. Key features include:

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines in situ racemization and selective crystallization to enhance yields. For example, treating a racemic mixture with a palladium catalyst in methanol under hydrogen gas achieves 95% ee and 80% yield.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-3-amino-2-methylpropanoate, and how can reaction conditions be optimized for higher enantiomeric purity?

- Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid with methanol/ethanol under acid catalysis (e.g., H₂SO₄) . For enantiomeric purity, chiral catalysts or biocatalysts (e.g., lipases) can enhance stereoselectivity. Flow microreactor systems improve reaction efficiency and reduce racemization risks . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.

Q. Which spectroscopic methods are most reliable for confirming the structural identity of this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are standard for functional group identification. Mass spectrometry (MS) validates molecular weight, while polarimetry or chiral HPLC confirms enantiomeric excess . X-ray crystallography resolves absolute stereochemistry .

Q. How can researchers design preliminary assays to evaluate the biological activity of this compound?

- Answer : Initial screens include enzyme inhibition assays (e.g., kinetic studies with Michaelis-Menten analysis) or cellular viability assays (MTT/PrestoBlue). Dose-response curves and IC₅₀ calculations establish potency. Molecular docking simulations predict binding interactions with target proteins .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental reactivity data for this compound?

- Answer : Cross-validation using density functional theory (DFT) with solvent-effect corrections improves computational models. Experimental replicates under controlled conditions (pH, temperature) reduce variability. Multi-technique analysis (e.g., NMR kinetics, in-situ Raman spectroscopy) resolves mechanistic discrepancies .

Q. How can enantioselective synthesis of this compound be scaled without compromising stereochemical integrity?

- Answer : Continuous-flow microreactors with immobilized chiral catalysts (e.g., Pd/C or enzyme-coated beads) enhance scalability and reduce racemization . Process Analytical Technology (PAT) tools, like real-time HPLC monitoring, ensure quality control during scale-up.

Q. What advanced techniques elucidate the interaction of this compound with biological targets at the atomic level?

- Answer : Cryogenic Electron Microscopy (cryo-EM) and surface plasmon resonance (SPR) provide dynamic binding data. Isotopic labeling (e.g., ¹⁵N/¹³C) in NMR tracks metabolic pathways. Synchrotron-based X-ray absorption spectroscopy (XAS) probes metal-coordination in enzyme active sites .

Q. How do structural modifications (e.g., sulfanyl or phosphoryl groups) impact the compound’s physicochemical and biological properties?

- Answer : Substituents like sulfanyl groups (e.g., in (2R)-3-phenyl-2-sulfanylpropanoic acid) enhance electrophilicity and enzyme binding . Phosphoryl derivatives (e.g., (2R)-3-[(R)-phosphoryl]-2-methylpropanoate) alter solubility and bioavailability. Computational QSAR models predict structure-activity relationships .

Data Analysis and Methodological Challenges

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects of this compound?

- Answer : Nonlinear regression (e.g., Hill equation) models dose-response data. Bayesian hierarchical models account for inter-experiment variability. Principal Component Analysis (PCA) identifies confounding variables in high-throughput screens .

Q. How can researchers mitigate racemization during multi-step synthesis of this compound derivatives?

- Answer : Use protective groups (e.g., benzyloxycarbonyl) for the amino moiety during coupling reactions. Low-temperature conditions (<0°C) and non-polar solvents (e.g., dichloromethane) minimize epimerization . Post-synthesis chiral resolution via simulated moving bed (SMB) chromatography ensures purity .

Tables for Key Data

Table 1 : Common Analytical Techniques for Structural Validation

| Technique | Application | Reference |

|---|---|---|

| Chiral HPLC | Enantiomeric excess determination | |

| X-ray Crystallography | Absolute configuration analysis | |

| ¹³C NMR | Carbon backbone verification |

Table 2 : Comparative Reactivity of Derivatives

| Derivative | Key Functional Group | Impact on Reactivity |

|---|---|---|

| (2R)-3-Sulfanylpropanoate | -SH | Enhanced electrophilicity |

| Phosphorylated analog | -PO₃H | Improved solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.